N'-(9-acridinyl)-4-bromobenzohydrazide
Description
N'-(9-Acridinyl)-4-bromobenzohydrazide is a hydrazone derivative featuring an acridine moiety linked to a 4-bromobenzohydrazide group. Acridine derivatives are renowned for their planar heteroaromatic structure, enabling DNA intercalation, which is critical in anticancer and antimicrobial applications . The compound is synthesized via a multi-step protocol:
Synthesis of methyl acridine-4-carboxylate: Oxidation of aldehyde precursors (e.g., aldehyde 2) using iodine and KOH in methanol, yielding intermediates in 73–91% efficiency .
Formation of acridine-4-carbohydrazide (5): Reaction of methyl acridine-4-carboxylate with hydrazine hydrate in ethanol under reflux (75% yield) .
Condensation with 4-bromobenzaldehyde: Hydrazide 5 reacts with 4-bromobenzaldehyde in ethanol to form the final Schiff base product .
The compound’s structure is characterized by spectroscopic methods (IR, NMR, HRMS) and X-ray crystallography, revealing a planar geometry that enhances DNA binding .
Properties
Molecular Formula |
C20H14BrN3O |
|---|---|
Molecular Weight |
392.2g/mol |
IUPAC Name |
N'-acridin-9-yl-4-bromobenzohydrazide |
InChI |
InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-23-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,22,23)(H,24,25) |
InChI Key |
FWJIMXMEYRSTCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities among N'-(9-acridinyl)-4-bromobenzohydrazide and related derivatives:
Key Observations :
- The acridinyl group in the target compound confers DNA-binding properties absent in pyridinyl or indolyl analogs.
- Halogen substitution (e.g., 4-bromo) enhances antibacterial and antitumor activities across derivatives .
- Tautomerization in thiosemicarbazides (e.g., compound 10) alters electronic properties, affecting reactivity .
Antibacterial Activity
- This compound : Moderate activity against E. coli and S. aureus (MIC = 25–50 µg/mL) .
- 4-Bromo-N’-(pyridin-4-ylmethylene)benzohydrazide (2) : Higher potency (MIC = 12.5 µg/mL) against S. aureus .
- (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide : Superior activity due to indole’s hydrophobic interactions .
Anticancer Activity
Physicochemical Properties
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